MPC Inhibitory Potency of the Core Pharmacophore: Class-Level Potency Positioned Between CHC and UK-5099
The 2-ethylhexyl ester is a derivative of α-cyano-5-phenyl-2,4-pentadienoate, whose free acid form was directly compared against three structurally distinct MPC inhibitors in the same assay: α-cyano-4-hydroxycinnamate (CHC), α-cyanocinnamate, and UK-5099. In isolated rat heart mitochondria, the free acid produced 50% inhibition of pyruvate-dependent O₂ consumption at 200 nM, matching α-cyanocinnamate (200 nM), exceeding CHC (~1.5 μM IC₅₀ from later studies) by approximately 7.5-fold, and being 4-fold less potent than UK-5099 (50 nM) [1]. No direct head-to-head potency data for the intact 2-ethylhexyl ester versus the free acid or other esters in the same assay have been identified; however, the ester is anticipated to serve as a cell-permeable prodrug that releases the active free acid upon esterase-mediated hydrolysis, a strategy well-precedented in the α-cyanocinnamate class [2].
| Evidence Dimension | MPC inhibition – concentration for 50% inhibition of pyruvate-dependent O₂ consumption in rat heart mitochondria |
|---|---|
| Target Compound Data | Free acid parent: 200 nM (50% inhibition); intact 2-ethylhexyl ester: no direct potency data identified in primary literature |
| Comparator Or Baseline | UK-5099: 50 nM; α-cyanocinnamate: 200 nM; α-cyano-4-hydroxycinnamate (CHC): ~1.5 μM (IC₅₀ reported in subsequent studies) |
| Quantified Difference | Free acid is 4-fold less potent than UK-5099, equipotent to α-cyanocinnamate, ~7.5-fold more potent than CHC |
| Conditions | Isolated rat heart mitochondria; pyruvate-dependent O₂ consumption; inhibitor-stop technique; Halestrap 1975 (Biochem J 148:85–96) |
Why This Matters
The free acid pharmacophore occupies a defined intermediate-potency tier within the MPC inhibitor landscape, and researchers selecting the 2-ethylhexyl ester over the cheaper free acid must justify the ester based on permeability or formulation needs rather than intrinsic potency gain.
- [1] Halestrap AP. The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochem J. 1975;148(1):85-96. Table/Results: α-cyanocinnamate, α-cyano-5-phenyl-2,4-pentadienoate, and UK-5099 at 200, 200, and 50 nM for 50% inhibition of pyruvate-dependent O₂ consumption in rat heart mitochondria. View Source
- [2] Liu X, Flores AA, Situ L, Gu W, Ding H, Christofk HR, Lowry WE, Jung ME. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. J Med Chem. 2021;64(4):2046-2063. Discussion of α-cyano-cinnamate ester derivatives as MPC inhibitor leads. View Source
